2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole

Catalog No.
S1929362
CAS No.
7724-48-3
M.F
C10H10N2
M. Wt
158.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole

CAS Number

7724-48-3

Product Name

2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole

IUPAC Name

2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole

Molecular Formula

C10H10N2

Molecular Weight

158.2 g/mol

InChI

InChI=1S/C10H10N2/c1-2-5-9-8(4-1)11-10-6-3-7-12(9)10/h1-2,4-5H,3,6-7H2

InChI Key

RUFZNDNBXKOZQV-UHFFFAOYSA-N

SMILES

C1CC2=NC3=CC=CC=C3N2C1

Canonical SMILES

C1CC2=NC3=CC=CC=C3N2C1

The exact mass of the compound 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 110388. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Medicinal Chemistry

Studies have investigated 2,3-DH-PBI's potential as a scaffold for drug discovery due to its structure and the presence of nitrogen atoms, which can interact with biomolecules [].

Here are some examples of its investigation:

  • Derivatives of 2,3-DH-PBI have been studied for their antimicrobial activity [].

Further Information:

Material Science

Research has explored the use of 2,3-DH-PBI in the development of new materials. For instance, studies have investigated its potential as a ligand in coordination polymers [].

2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is a bicyclic compound that features a fused pyrrole and benzimidazole structure. This compound is notable for its unique arrangement of nitrogen-containing heterocycles, which contributes to its potential biological activity and utility in medicinal chemistry. The molecular formula of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is C9H9N3, and it has a molecular weight of approximately 161.19 g/mol. The compound exhibits interesting chemical properties due to the presence of multiple nitrogen atoms and a conjugated system that can participate in various

The reactivity of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole can be attributed to its structure, which allows it to undergo several types of chemical transformations:

  • Cyclization Reactions: This compound can be synthesized through cyclization processes involving substituted benzimidazoles, often utilizing reagents like sodium ethoxide or cyclopropyliminium ions to facilitate the formation of the pyrrole ring .
  • Substitution Reactions: The nitrogen atoms in the structure can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents on the aromatic ring.
  • Reduction Reactions: The compound can also undergo reduction reactions to yield derivatives with different saturation levels in the heterocyclic framework.

Research indicates that 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole and its derivatives exhibit significant biological activities. These include:

  • Anticancer Properties: Some studies have shown that derivatives of this compound can selectively target cancer cells, demonstrating cytotoxic effects against various cancer lines .
  • Antimicrobial Activity: The compound has been evaluated for its potential as an antimicrobial agent, with certain derivatives showing promising results against bacterial strains.
  • Enzyme Inhibition: It has been reported that some derivatives act as inhibitors of specific enzymes involved in metabolic pathways, which may have implications for drug development .

The synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole typically involves several methods:

  • Cyclopropyliminium Rearrangement: This method involves the rearrangement of substituted 2-cyclopropylbenzimidazoles to yield the desired product through a series of cyclization steps .
  • Amidine Cyclization: Another approach includes the cyclization of amidines derived from benzimidazole precursors in the presence of appropriate catalysts or bases .
  • One-Pot Synthesis: A more efficient one-pot synthesis method has been developed that allows for the simultaneous formation of multiple bonds leading to 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole from readily available starting materials .

The applications of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole are diverse:

  • Pharmaceutical Development: Due to its biological activity, this compound is being explored as a lead structure for developing new anticancer and antimicrobial agents.
  • Chemical Research: It serves as an important intermediate in organic synthesis and medicinal chemistry for creating more complex heterocyclic compounds.
  • Material Science: Investigations into its properties may lead to applications in polymer chemistry or as a component in functional materials.

Interaction studies involving 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole focus on its binding affinity with various biological targets:

  • Protein Binding: Studies have assessed how this compound interacts with specific proteins involved in disease pathways.
  • DNA Interaction: Given its structural features, there is ongoing research into how it may bind to DNA and influence gene expression or repair mechanisms.

These interactions are critical for understanding its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Features
BenzimidazoleMonocyclicBasic structure lacking fused pyrrole ring
Pyrrolo[1,2-a]benzimidazoleFused bicyclicContains a fully aromatic pyrrole ring
3-Amino-2-benzylpyrrolo[1,2-a]benzimidazoleFused bicyclicAmino group enhances biological activity
5-Methylpyrrolo[1,2-a]benzimidazoleFused bicyclicMethyl substitution alters solubility and reactivity

The uniqueness of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole lies in its specific arrangement of nitrogen atoms within both rings and its potential for diverse chemical reactivity compared to simpler structures like benzimidazole or more complex derivatives. This unique structural configuration contributes significantly to its biological activity and applications in drug discovery.

The solubility profile of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is fundamentally governed by its molecular structure, which features a bicyclic nitrogen-containing heterocycle with moderate lipophilicity. The compound exhibits a logarithmic partition coefficient (LogP) of 1.98 [1] [2], indicating favorable solubility in organic solvents while maintaining limited water solubility.

Water Solubility Characteristics

The compound demonstrates poor water solubility, with a calculated logarithmic water solubility value of -3.58 mol/L [1] [2]. This limited aqueous solubility is attributed to the lipophilic nature of the fused benzimidazole-pyrrole ring system, which lacks sufficient polar functional groups to facilitate hydrogen bonding with water molecules. The topological polar surface area of 17.82 Ų [3] further confirms the relatively low polarity of the molecule, contributing to its hydrophobic character.

Organic Solvent Solubility

2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole exhibits excellent solubility in various organic solvents, making it highly suitable for synthetic applications. The compound shows particularly good solubility in polar aprotic solvents such as dimethylformamide and acetone, which are commonly employed in cyclization reactions [5]. Ethanol and ethyl acetate also provide good solubility, with ethyl acetate being frequently used for crystallization and purification procedures [6] [7].

The compound's solubility in chlorinated solvents is notably high, reflecting its moderate lipophilicity and the ability of these solvents to interact with the π-electron system of the aromatic rings. Conversely, solubility in non-polar solvents such as hexane is limited, consistent with the presence of nitrogen heteroatoms that introduce some polarity to the molecular structure.

Solvent TypeSolubilityApplications
WaterPoor (log = -3.58)Limited pharmaceutical formulations
EthanolGoodReaction medium, crystallization
Ethyl AcetateGoodPurification, extraction
DimethylformamideGoodCyclization reactions
AcetoneModerateGeneral synthetic procedures
ChloroformGoodExtraction, analysis
HexanePoorNot suitable for dissolution

Thermal Stability and Decomposition Pathways

The thermal behavior of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole reveals important insights into its stability profile and potential decomposition mechanisms under elevated temperature conditions.

Melting Point and Phase Transitions

The compound exhibits a well-defined melting point range of 114.5-116.5°C [8], as determined by differential scanning calorimetry and confirmed through multiple independent measurements. This relatively low melting point is consistent with the moderate intermolecular forces present in the crystal structure, primarily involving π-π stacking interactions between the aromatic ring systems and weak van der Waals forces.

Boiling Point and Volatility

Under standard atmospheric pressure conditions, 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has a boiling point of 341.9°C at 760 mmHg [9]. The high boiling point reflects the compound's thermal stability and the presence of strong intermolecular interactions that must be overcome during vaporization. The flash point of 160.6°C [9] indicates that the compound requires significant thermal energy before becoming combustible.

Thermal Decomposition Characteristics

Thermal decomposition studies indicate that 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole remains stable up to approximately 150°C under inert atmosphere conditions [10]. Beyond this temperature, gradual decomposition occurs, with significant degradation observed above 175°C. The decomposition pathway likely involves initial ring-opening reactions at the more thermally labile pyrrole ring, followed by fragmentation of the benzimidazole moiety.

Thermogravimetric analysis reveals that decomposition proceeds through multiple stages, with the initial mass loss occurring between 175-250°C, corresponding to the loss of volatile decomposition products. The primary decomposition products include nitrogen-containing fragments and aromatic hydrocarbons, consistent with the heterocyclic structure of the parent compound.

Stability Under Reaction Conditions

The thermal stability profile makes 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole suitable for various synthetic transformations that require elevated temperatures. The compound remains stable during typical cyclization reactions conducted at 150°C [10] and can withstand the conditions used in oxidative cyclization procedures at temperatures up to 200°C for short periods.

Thermal PropertyTemperature (°C)ConditionsSignificance
Melting Point114.5-116.5Atmospheric pressurePhase transition
Boiling Point341.9760 mmHgVaporization point
Decomposition Onset175Inert atmosphereThermal degradation
Flash Point160.6Closed cupCombustibility threshold
Stability RangeUp to 150Inert conditionsSynthetic utility

Electrophilic and Nucleophilic Reactivity at Ring Positions

The reactivity patterns of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole are determined by the electronic properties of its fused ring system, which contains multiple sites with distinct nucleophilic and electrophilic characteristics.

Electronic Structure and Frontier Orbital Analysis

The compound's reactivity is fundamentally governed by the distribution of electron density across the bicyclic framework. The benzimidazole nitrogen atoms contribute significant electron density to the aromatic system through their lone pairs, while the partial saturation of the pyrrole ring introduces asymmetry in the electronic distribution [11]. The presence of nitrogen heteroatoms creates regions of enhanced nucleophilicity, particularly at the benzimidazole nitrogen positions.

Electrophilic Substitution Reactions

The benzene ring portion of the benzimidazole moiety serves as the primary site for electrophilic aromatic substitution reactions. The electron-donating effect of the nitrogen atoms activates the aromatic system toward electrophilic attack, with substitution occurring preferentially at positions ortho and para to the nitrogen substituents [12] [13]. Common electrophilic reagents include halogens, nitrating agents, and sulfonating reagents.

Halogenation reactions proceed readily under mild conditions, with bromination and chlorination showing high regioselectivity. The presence of the fused pyrrole ring provides additional stabilization to the intermediate σ-complexes formed during electrophilic substitution, enhancing the overall reactivity compared to simple benzimidazole derivatives.

Nucleophilic Attack Patterns

The most significant nucleophilic reactivity occurs at the benzimidazole nitrogen atoms, which possess accessible lone pairs capable of participating in alkylation and acylation reactions [13] . N-alkylation reactions proceed through SN2 mechanisms with primary and secondary alkyl halides, while tertiary halides typically undergo elimination reactions.

The C-2 position of the benzimidazole ring exhibits limited electrophilic character due to the electron-withdrawing effect of the nitrogen atoms. However, under strongly nucleophilic conditions, this position can undergo substitution reactions, particularly with organometallic reagents and strong nucleophiles such as amide anions.

Oxidation and Reduction Reactivity

The compound's redox behavior is primarily centered on the pyrrole ring, which contains the most electron-rich positions in the molecule. Oxidation reactions typically occur at the pyrrole nitrogen or at the C-2 and C-3 positions of the saturated pyrrole ring [12] [15]. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and metal-based oxidants.

Reduction reactions are less favorable due to the aromatic stabilization of the benzimidazole system. However, under forcing conditions using strong reducing agents such as lithium aluminum hydride or catalytic hydrogenation, partial reduction of the benzimidazole ring can occur, leading to tetrahydro derivatives.

Cycloaddition Reactivity

The pyrrole ring system participates readily in cycloaddition reactions, particularly 1,3-dipolar cycloadditions with various dipolarophiles [16] [17]. The compound can act as both a dipole and a dipolarophile, depending on the reaction conditions and the nature of the coupling partner. These reactions typically proceed through concerted mechanisms and show high regioselectivity.

The reactivity in cycloaddition reactions is enhanced by the presence of electron-withdrawing groups on the dipolarophile, which increases the LUMO-HOMO energy gap and facilitates the cycloaddition process. The resulting adducts often undergo subsequent rearrangements or eliminations to form more stable products.

Reaction TypePreferred SiteReactivity LevelTypical Conditions
Electrophilic SubstitutionBenzene ringModerateMild electrophiles, room temperature
N-AlkylationBenzimidazole nitrogenHighAlkyl halides, base, 50-80°C
Nucleophilic AttackC-2 positionLowStrong nucleophiles, elevated temperature
OxidationPyrrole ringModeratePeroxides, metal oxidants
ReductionBenzimidazole ringLowStrong reducing agents, harsh conditions
CycloadditionPyrrole ringHighDipolarophiles, thermal or catalytic

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 85 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 85 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 84 of 85 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (98.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (98.81%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7724-48-3

Wikipedia

2,3-Dihydro-1H-pyrrolo(1,2-a)benzimidazole

Dates

Last modified: 08-16-2023

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